molecular formula C25H20N2O5 B6490510 N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide CAS No. 888463-50-1

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Cat. No. B6490510
CAS RN: 888463-50-1
M. Wt: 428.4 g/mol
InChI Key: JOVVUQNYYQOCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide, also known as NBD-PPBFC, is a novel synthetic compound with a range of potential applications in scientific research. It is an important tool in the study of biological systems, and has been used to explore the mechanisms of action of various drugs and to probe the biochemical and physiological effects of certain molecules.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a range of potential applications in scientific research. It has been used to study the mechanism of action of various drugs, to explore the biochemical and physiological effects of certain molecules, and to investigate the structure-activity relationships of various compounds. In addition, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has been used to investigate the interactions between proteins and other molecules, and to probe the interactions between different proteins.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions that ultimately lead to the desired effects. It is thought that N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide binds to certain proteins, which then activates other proteins and enzymes, resulting in the desired effect.
Biochemical and Physiological Effects
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, the compound has been shown to have neuroprotective and neuroregenerative effects, and to reduce the symptoms of certain neurological conditions.

Advantages and Limitations for Lab Experiments

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable in a variety of conditions. In addition, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is non-toxic and has a low potential for side effects. However, the compound has some limitations, such as its relatively short half-life and its limited solubility in water.

Future Directions

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a range of potential applications in scientific research, and there are many potential future directions for its use. Some potential future directions include further exploration of its mechanism of action, investigation of its effects on other biological systems, and development of novel therapeutic applications. In addition, further research could be conducted to explore the interactions between N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide and other molecules, and to identify new potential uses for the compound.

Synthesis Methods

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can be synthesized from a variety of starting materials, including benzodioxole, 3-phenylpropanamide, and benzofuran-2-carboxylic acid. The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide involves a multi-step process in which the starting materials are reacted with a base, such as sodium hydroxide, to form the intermediate product, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide. This intermediate product is then reacted with an acid, such as hydrochloric acid, to form the final product, N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c28-22(13-10-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-11-12-20-21(14-17)31-15-30-20/h1-9,11-12,14H,10,13,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVVUQNYYQOCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

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